PROTAC Linker: Methyl Ester vs. Free Acid
The methyl ester group in Methyl 3-(piperidin-4-yl)propanoate hydrochloride provides a specific reactivity profile that is a critical differentiator from its free acid and ethyl ester analogs. It offers a stable, protected form of the carboxylic acid that can be orthogonally unmasked by hydrolysis under mild conditions (e.g., LiOH in THF/water) . This contrasts with the free acid analog (CAS 1822-32-8), which is immediately reactive and requires activation for coupling, and the ethyl ester analog (CAS 71879-55-5), which is also a PROTAC linker but differs in its molecular weight and lipophilicity, potentially affecting the final PROTAC molecule's physicochemical properties . The selection of the methyl ester offers a precise balance between stability and reactivity for strategic synthetic planning .
| Evidence Dimension | Carboxylate Protecting Group Strategy |
|---|---|
| Target Compound Data | Methyl ester (Molecular Weight: 207.70 g/mol as HCl salt), readily hydrolyzable under standard basic conditions. |
| Comparator Or Baseline | Comparator 1: Free acid (CAS 1822-32-8, MW: 157.21 g/mol) requires activation (e.g., EDC/DMAP) for coupling. Comparator 2: Ethyl ester (CAS 71879-55-5, MW: 199.29 g/mol free base) is also a PROTAC linker but with a different ester group. |
| Quantified Difference | Difference in molecular weight and reactivity: Methyl ester is a protected, stable building block; free acid is reactive; ethyl ester has a different lipophilicity profile. |
| Conditions | Synthetic planning for the introduction of a flexible linker into target molecules, including PROTACs . |
Why This Matters
This matters for procurement because the choice of carboxylate form dictates the synthetic route, reaction conditions, and the physicochemical properties of the final conjugated molecule, making the methyl ester a distinct and necessary building block for certain synthetic strategies.
